molecular formula C12H22BrP B010074 Bromo(dicyclohexyl)phosphane CAS No. 100384-03-0

Bromo(dicyclohexyl)phosphane

Cat. No.: B010074
CAS No.: 100384-03-0
M. Wt: 277.18 g/mol
InChI Key: SCUJZKWBTRNTDD-UHFFFAOYSA-N
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Description

Bromo(dicyclohexyl)phosphane is a tertiary phosphine ligand characterized by a phosphorus atom bonded to two cyclohexyl groups and one bromine atom. This compound is notable for its steric bulk and electronic properties, which make it valuable in organometallic chemistry and catalysis.

Properties

CAS No.

100384-03-0

Molecular Formula

C12H22BrP

Molecular Weight

277.18 g/mol

IUPAC Name

bromo(dicyclohexyl)phosphane

InChI

InChI=1S/C12H22BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

SCUJZKWBTRNTDD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)Br

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)Br

Synonyms

Dicyclohexylphosphinbromid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphane Compounds

Steric and Electronic Properties

Phosphane ligands are often evaluated based on their cone angles (a measure of steric bulk) and electronic donor/acceptor capabilities.

Compound Cone Angle (°) Key Substituents Electronic Effect
Bromo(dicyclohexyl)phosphane ~164* Cyclohexyl, Br Moderate electron-withdrawing
Triphenylphosphane 145 Phenyl Weak electron-donating
Dicyclohexyl[4-(dimethylamino)phenyl]phosphane 164 Cyclohexyl, aryl-NMe₂ Electron-donating (via NMe₂)
SPhos (Dicyclohexyl(2',6'-dimethoxybiphenyl)phosphane) 168 Cyclohexyl, methoxy Electron-rich (methoxy groups)

*Estimated based on analogous dicyclohexylphosphane derivatives .

  • Steric Effects : this compound exhibits a cone angle (~164°) comparable to other bulky ligands like SPhos, making it suitable for stabilizing low-coordination metal centers. In contrast, triphenylphosphane (145°) is less bulky, often leading to faster ligand substitution rates .
  • Electronic Effects: The bromine substituent introduces a mild electron-withdrawing effect, unlike electron-donating groups (e.g., methoxy in SPhos or dimethylamino in ’s ligand). This property may reduce electron density at the metal center, influencing catalytic activity .
Anticancer Activity (Inferred from Structural Analogs)

Gold(I) phosphane complexes, such as those in , demonstrate cytotoxicity dependent on ligand hydrophobicity and steric effects.

  • Enzyme Inhibition : Gold complexes with bulky phosphanes (e.g., triphenylphosphane) inhibit thioredoxin reductase (TrxR) and dihydrofolate reductase (DHFR). This compound’s bulk may similarly favor target engagement, though its bromine could alter binding kinetics .

Binding Interactions with Biomolecules

Phosphane ligands in gold complexes exhibit strong binding to plasma proteins (e.g., BSA, Ksv ~10⁴ M⁻¹) and weak DNA interactions (Ksv ~10³ M⁻¹) ().

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